(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that features a quinoline core substituted with a 4-chlorophenylsulfanyl group and an ethoxy group. This compound also contains an oxazole ring fused with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The 4-chlorophenylsulfanyl and ethoxy groups are introduced through nucleophilic substitution reactions.
Formation of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Final Coupling: The final step involves the coupling of the quinoline and oxazole moieties under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted quinoline or oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The quinoline and oxazole moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-thiazol-5(4H)-one
- (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-4(5H)-one
Uniqueness
The uniqueness of (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one lies in its specific substitution pattern and the combination of the quinoline and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H19ClN2O3S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanyl-6-ethoxyquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H19ClN2O3S/c1-2-32-21-10-13-23-18(15-21)14-19(26(30-23)34-22-11-8-20(28)9-12-22)16-24-27(31)33-25(29-24)17-6-4-3-5-7-17/h3-16H,2H2,1H3/b24-16+ |
InChI Key |
YYPCGYXBAZNAJO-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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